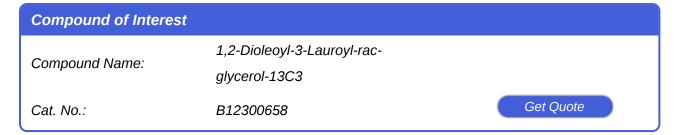




Technical Guide: 1,2-Dioleoyl-3-Lauroyl-racglycerol-¹³C₃ in Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triacylglycerol, for its application in quantitative analytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics, and its relevance within metabolic pathways.

Core Compound Data

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, in various biological and complex matrices.[1][2][3] Its stable isotope label allows for differentiation from endogenous lipids, ensuring precise and reproducible results in mass spectrometry analyses.



Property	Value	Reference
CAS Number	2692624-36-3	[1][2]
Molecular Formula	C48[¹³ C3]H94O6	[1]
Synonyms	1,2-Olein-3-Laurin-¹³C₃, TG(18:1/18:1/12:0)-¹³C₃	[1][2]
Storage Temperature	-20°C	[2]
Intended Use	Internal standard for quantification by GC- or LC-MS	[1][2]

Experimental Protocols

The following section details a representative experimental protocol for the quantification of triacylglycerols using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

- Lipid Extraction:
 - To a 40 μL sample (e.g., plasma), add 260 μL of ice-cold methanol.
 - Add 40 μL of a 0.01 mg/mL solution of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ in a methanol:dichloromethane mixture.[4]
 - Vortex the mixture for 20 seconds.
 - Add 1,000 μL of ice-cold methyl-tert butyl ether (MTBE) and agitate for 30 minutes at 4°C.
 [4]
 - Incorporate 250 μL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes.[4]
 - Collect the upper organic phase and dry it under a stream of nitrogen.[4]



 Reconstitute the dried lipid extract in an appropriate volume of the mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Chromatographic Separation:
 - Column: A C30 reverse-phase column (e.g., 2.1 x 150 mm, 2.6 μm) is suitable for separating triacylglycerol species.[4]
 - Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in 60:40 acetonitrile:water.[4]
 - Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in 90:10 isopropanol:acetonitrile.[4]
 - Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the hydrophobic triacylglycerols.[4]
 - Flow Rate: A flow rate of 0.2 mL/min is commonly used.[4]
 - Column Temperature: Maintain the column at 30°C.[4]
 - Injection Volume: 5 μL.[4]
- Mass Spectrometry Detection:
 - Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used for the detection of triacylglycerols as ammonium adducts.
 - Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantifying specific lipid species.[5] The MRM transition for the internal standard is established by monitoring the fragmentation of the precursor ion to a specific product ion.



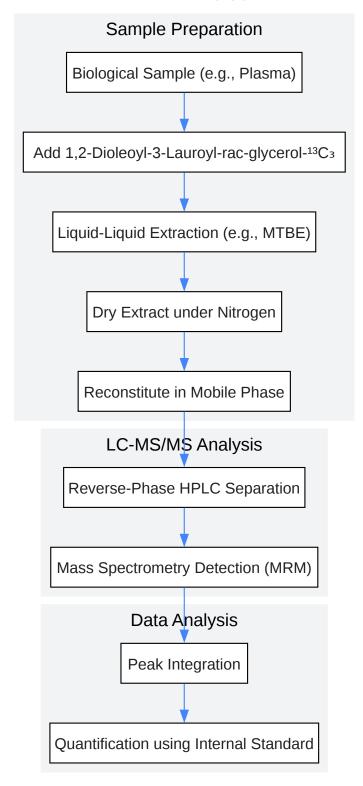




Quantification: The concentration of the target analyte (1,2-Dioleoyl-3-Lauroyl-rac-glycerol) is determined by comparing the peak area of its MRM transition to the peak area of the MRM transition for the known concentration of the ¹³C-labeled internal standard.[4][5]



Experimental Workflow for Triacylglycerol Quantification



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A generalized workflow for the quantification of triacylglycerols using a stable isotope-labeled internal standard.

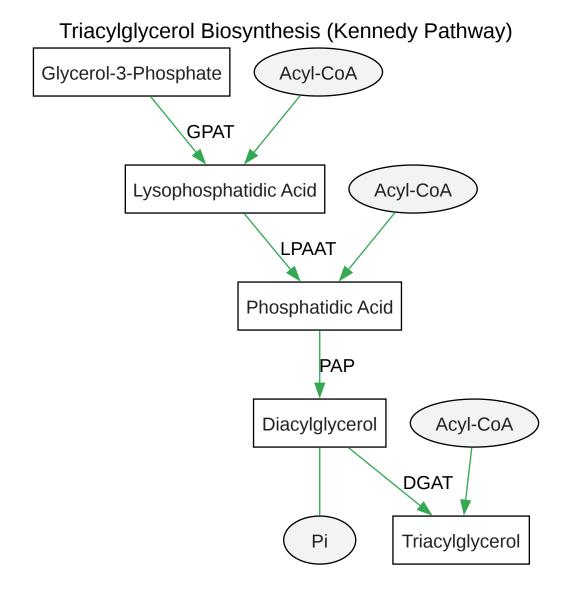
Metabolic Context

1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a triacylglycerol (TAG), which are the primary form of energy storage in eukaryotes. The synthesis and breakdown of TAGs are central processes in lipid metabolism.

Triacylglycerol Biosynthesis (Kennedy Pathway)

The primary pathway for the de novo synthesis of triacylglycerols is the Kennedy pathway.[6][7] This process begins with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid. The phosphate group is then removed to yield diacylglycerol, which is subsequently acylated to form triacylglycerol.[7]





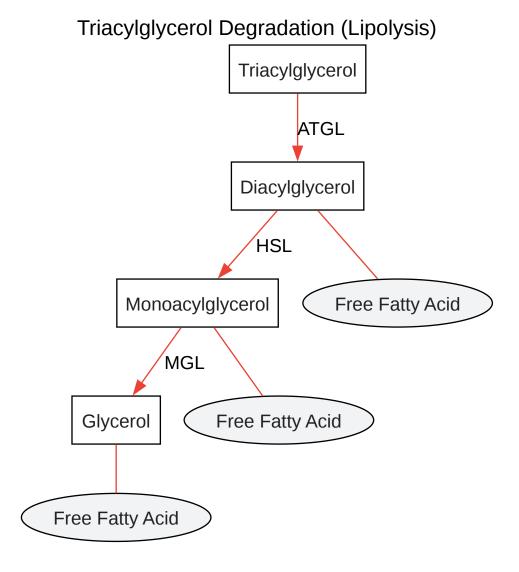
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The Kennedy pathway for the de novo synthesis of triacylglycerols.

Triacylglycerol Degradation (Lipolysis)

Lipolysis is the metabolic process through which triacylglycerols are hydrolyzed into glycerol and free fatty acids.[8] This process is primarily regulated by hormones and occurs in adipose tissue to mobilize stored energy.[8][9] The breakdown of triacylglycerols is a stepwise process involving several key enzymes.[8][9]





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The enzymatic breakdown of triacylglycerols into glycerol and free fatty acids.

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